molecular formula C19H21N5O2 B11348303 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11348303
M. Wt: 351.4 g/mol
InChI Key: KCDUMVCZSSBRGM-UHFFFAOYSA-N
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Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group, a tetrazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 5-methyl-2-(propan-2-yl)phenol, undergoes a reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl chloride.

    Tetrazole Formation: The tetrazole ring is introduced by reacting 4-aminophenyl tetrazole with the phenoxy intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final Coupling: The final step involves coupling the tetrazole intermediate with the phenoxy intermediate under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
  • **2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-imidazol-1-yl)phenyl]acetamide
  • **2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide

Uniqueness

The uniqueness of this compound lies in its combination of a phenoxy group, a tetrazole ring, and an acetamide moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C19H21N5O2/c1-13(2)17-9-4-14(3)10-18(17)26-11-19(25)21-15-5-7-16(8-6-15)24-12-20-22-23-24/h4-10,12-13H,11H2,1-3H3,(H,21,25)

InChI Key

KCDUMVCZSSBRGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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